2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine
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Overview
Description
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine is a useful research compound. Its molecular formula is C11H11ClN2S and its molecular weight is 238.73. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-amino-4-(4-chlorophenyl)-thiazole (Inh1) has been studied for its potential in corrosion inhibition of iron. Quantum chemical parameters and molecular dynamics simulations have demonstrated its effectiveness as a corrosion inhibitor, with theoretical data aligning well with experimental results (Kaya et al., 2016).
Antimicrobial and Antifungal Activity
Substituted 6-fluorobenzo[d]thiazole amides, synthesized from 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine, have shown notable antibacterial and antifungal activities. Some compounds in this series exhibited activity comparable or superior to standard medicinal drugs like chloramphenicol and amphotericin B (Pejchal et al., 2015).
Biological Function Analysis through Molecular Docking
The biological functions of compounds related to this compound, such as their antimicrobial activity, have been analyzed through molecular docking. This method identifies the hydrogen bonds and binding energy with different proteins, enhancing the understanding of the compound's biological interactions (Viji et al., 2020).
Histamine H1 Receptor Antagonists
Derivatives of this compound have been synthesized and tested as histamine H1 receptor antagonists. These compounds showed varying degrees of antagonistic activity, which could be useful in developing antihistamine drugs (Walczyński et al., 1999).
Anti-inflammatory and Analgesic Effects
Thiazole and oxazole substituted benzothiazole derivatives, related to this compound, have been synthesized and evaluated for anti-inflammatory and analgesic effects. These studies provide insights into the potential therapeutic applications of these compounds (Kumar & Singh, 2020).
Quantum Chemical Calculations for Molecular Structure Analysis
Molecular structures and spectroscopic data of compounds derived from this compound have been studied using quantum chemical calculations. This research assists in understanding the molecular interactions and properties of these compounds (Viji et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, gene expression, and cell cycle progression.
Mode of Action
This interaction could potentially alter the phosphorylation state of various substrates in the cytoplasm and the nucleus .
Biochemical Pathways
These could include pathways involved in cell growth, differentiation, and apoptosis .
Result of Action
Given its targets, it is plausible that it could influence cellular processes such as cell growth and differentiation, gene expression, and apoptosis .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5-6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKAGQFZLFDPOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.